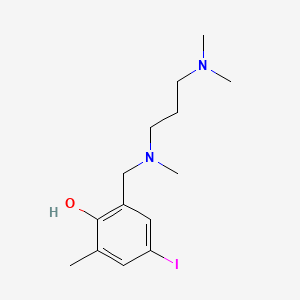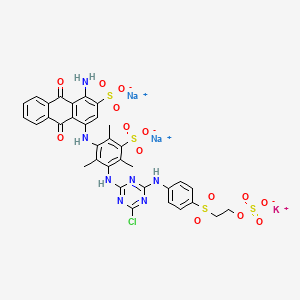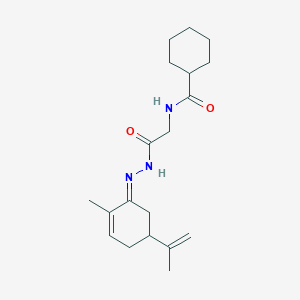
Miy2KK1HF5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid derivatives with ethylamine and other reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce significant quantities of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide include:
N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide analogs: These compounds share a similar core structure but differ in functional groups or substituents.
Cyclohexanecarboxamide derivatives: Compounds with variations in the cyclohexane ring or carboxamide group.
Uniqueness
The uniqueness of N-ethyl-5-methyl-2-(1-methylethenyl)cyclohexanecarboxamide lies in its specific structural features and the resulting chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
817190-50-4 |
|---|---|
Fórmula molecular |
C19H29N3O2 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)hydrazinyl]-2-oxoethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)16-10-9-14(3)17(11-16)21-22-18(23)12-20-19(24)15-7-5-4-6-8-15/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,20,24)(H,22,23)/b21-17+ |
Clave InChI |
UNFXTAWUHDTFQL-HEHNFIMWSA-N |
SMILES isomérico |
CC\1=CCC(C/C1=N\NC(=O)CNC(=O)C2CCCCC2)C(=C)C |
SMILES canónico |
CC1=CCC(CC1=NNC(=O)CNC(=O)C2CCCCC2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


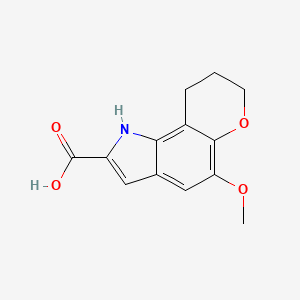
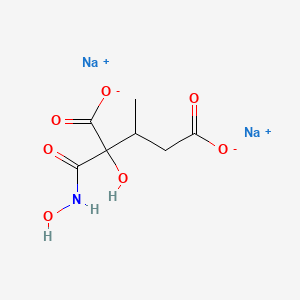
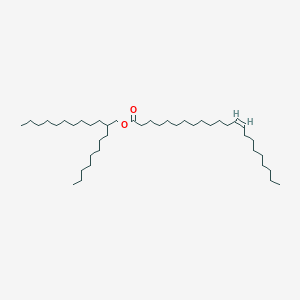
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)


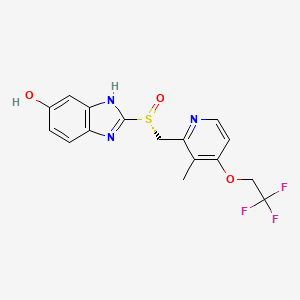
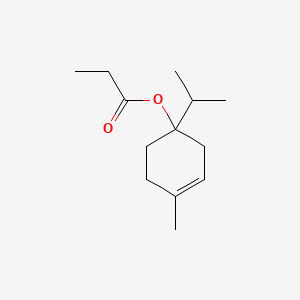


![(5S,5aS,8aR,9S)-9-(2-chloro-4-hydroxy-3,5-dimethoxyphenyl)-5-(3-hydroxyanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12780081.png)
